molecular formula C12H15NO3 B7864435 2-Benzamidopentanoic acid CAS No. 34337-10-5

2-Benzamidopentanoic acid

Cat. No. B7864435
CAS RN: 34337-10-5
M. Wt: 221.25 g/mol
InChI Key: PZIVHOLHABBQKU-UHFFFAOYSA-N
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Description

2-Benzamidopentanoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzamidopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzamidopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Interactions with Proteins : Carboxamide derivatives of amino acids, including 2-Benzamidopentanoic acid, have been studied for their interactions with Bovine Serum Albumin (BSA). The binding of these compounds with BSA is more significant at acidic pH, and the association constant decreases with an increase in pH value (Thakare, Tekade, Pisudde, & Pande, 2018).

  • Antiviral Properties : Derivatives of 2-Benzamidopentanoic acid have been identified as potent and nontoxic antiadenoviral compounds. Structural modifications to these compounds have led to the development of even more potent inhibitors with low cell toxicity (Öberg et al., 2012).

  • Potential Anti-HIV Agents : Research involving the synthesis of carbon-14 labeled CI-1012 and CI-1013, potential anti-HIV agents, includes derivatives of 2-Benzamidopentanoic acid. These compounds show promise as inhibitors of viral replication (Woo, Pu, & Huang, 1999).

  • Anti-inflammatory and Analgesic Activities : A novel benzoic acid derivative, 2-(2-hydroxypropanamido) benzoic acid, isolated from the marine fungus Penicillium chrysogenum, exhibited remarkable anti-inflammatory and analgesic activities without ulcerogenic effect (Wang et al., 2014).

  • Caspase Inhibitors in Cell Death : Benzamide derivatives of aspartic acid, which include 2-Benzamidopentanoic acid derivatives, have been claimed as potential caspase inhibitors useful in conditions where cell death is due to various diseases or trauma (Cytovia, 2001).

  • Antineoplastic Activity : Novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives showed promising antineoplastic activity both in vitro and in vivo, indicating their potential use in cancer treatment (Dutta, Ray, & Nagarajan, 2014).

properties

IUPAC Name

2-benzamidopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIVHOLHABBQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316724
Record name L-Norvaline, N-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dl-2-Benzamidopentanoic acid

CAS RN

34337-10-5
Record name NSC306115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Norvaline, N-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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